molecular formula C25H21BrN2O2 B7702758 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide

カタログ番号 B7702758
分子量: 461.3 g/mol
InChIキー: PDIQGZHVLWWIPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as BKM120, is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a critical signaling molecule that plays a role in a variety of cellular processes, including cell growth, proliferation, and survival. Aberrant activation of PI3K has been implicated in the development and progression of numerous diseases, including cancer, diabetes, and cardiovascular disease. BKM120 has shown promise as a potential therapeutic agent in the treatment of these diseases.

作用機序

2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibits PI3K by binding to the catalytic subunit of the enzyme, preventing its activation and downstream signaling. This leads to a decrease in cell growth, proliferation, and survival, and can ultimately result in cell death. This compound has been shown to selectively target the alpha and delta isoforms of PI3K, which are frequently mutated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and modulation of the immune response. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of tumors.

実験室実験の利点と制限

2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has several advantages for use in laboratory experiments, including its potency and selectivity for PI3K, its ability to inhibit multiple isoforms of the enzyme, and its ability to enhance the effectiveness of other cancer therapies. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high doses.

将来の方向性

There are several potential future directions for research on 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, including the development of new formulations and delivery methods to improve its solubility and bioavailability, the identification of biomarkers that can predict patient response to the drug, and the investigation of its potential use in combination with other targeted therapies. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, and to determine its potential for use in the treatment of other diseases beyond cancer.

合成法

The synthesis of 2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves several steps, including the reaction of 2-hydroxy-6-methylquinoline with m-tolyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 2-bromo-N-(tert-butoxycarbonyl)benzamide to yield the final product. The synthesis of this compound has been optimized to improve yield and purity, and several different methods have been developed for the large-scale production of the compound.

科学的研究の応用

2-bromo-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and ovarian cancer. This compound has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy. In clinical trials, this compound has shown promise as a treatment for advanced breast cancer and glioblastoma.

特性

IUPAC Name

2-bromo-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O2/c1-16-6-5-7-20(13-16)28(25(30)21-8-3-4-9-22(21)26)15-19-14-18-12-17(2)10-11-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIQGZHVLWWIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。